![molecular formula C11H9FN2O2 B6364147 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-05-4](/img/structure/B6364147.png)
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyrimidine, 95%
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyrimidine, also known as 5-Fluoro-2-hydroxypyrimidine or 5-FMP, is a synthetic compound that is widely used in scientific research. It is a versatile compound with a variety of applications in the fields of biochemistry, physiology, and pharmacology. 5-FMP is an important compound for the study of biochemical and physiological processes, as it has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-FMP is not fully understood, but it is believed to act as an inhibitor of certain enzymes. In particular, 5-FMP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 5-FMP has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
5-FMP has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects. In addition, 5-FMP has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-FMP in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. The main limitation of using 5-FMP in laboratory experiments is its lack of specificity, as it has been found to have a wide range of effects on different enzymes and biochemical pathways.
Future Directions
For the use of 5-FMP in scientific research include further investigation of its effects on specific cell types and enzymes, as well as its potential applications in the development of new drugs and therapies. Additionally, further research into the mechanism of action of 5-FMP could lead to the development of new compounds with improved specificity. Finally, further research into the biochemical and physiological effects of 5-FMP could lead to the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
5-FMP is synthesized using a process known as the Ugi reaction. This process involves the reaction of an amino acid, an aldehyde, and a carboxylic acid in the presence of an acid catalyst. The reaction of these three components produces a four-component product that contains the desired 5-FMP molecule. The Ugi reaction is a relatively simple and efficient method for synthesizing 5-FMP.
Scientific Research Applications
5-FMP has a variety of applications in scientific research. It has been used in the study of a wide range of biochemical and physiological processes, such as enzyme activity, cell signaling, and gene expression. In addition, 5-FMP has been used to study the effects of drugs on the body, as well as the effects of drugs on specific cell types.
properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-9(10)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQZDDXRWYBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680839 |
Source
|
Record name | 5-(3-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111108-05-4 |
Source
|
Record name | 5-(3-Fluoro-4-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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